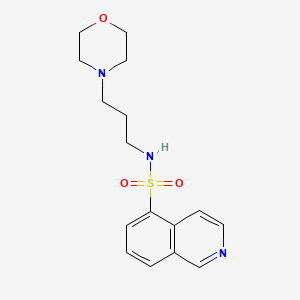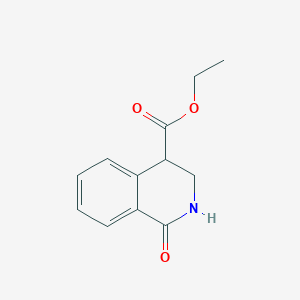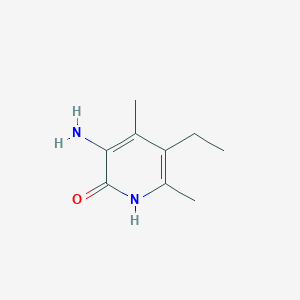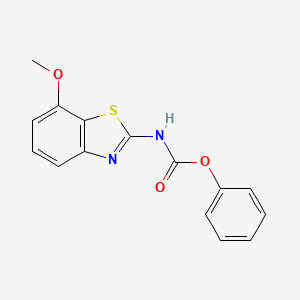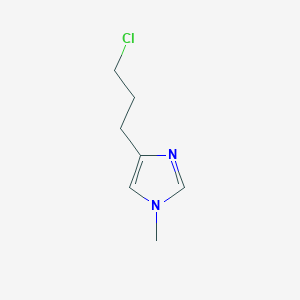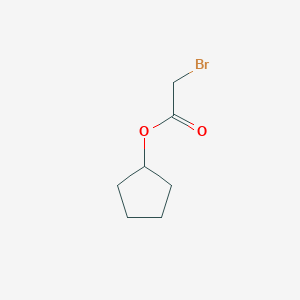
1-Benzyl-4-ethoxypyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-ethoxypyrrolidin-3-amine is a chemical compound belonging to the class of organic compounds known as pyrrolidines. These compounds are characterized by a five-membered ring structure containing one nitrogen atom. This particular compound features a benzyl group attached to the nitrogen atom and an ethoxy group on the fourth carbon of the pyrrolidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-ethoxypyrrolidin-3-amine can be synthesized through several synthetic routes. One common method involves the reaction of 4-ethoxypyrrolidin-3-one with benzylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride, and the reaction is carried out in an organic solvent like methanol or ethanol.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reductive amination processes. The choice of reducing agent and solvent can vary depending on the desired yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-4-ethoxypyrrolidin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo-compounds.
Reduction: Reduction reactions can produce amines with reduced functional groups.
Substitution: Substitution reactions can result in the formation of various alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-ethoxypyrrolidin-3-amine has several scientific research applications across various fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a ligand in biochemical studies to investigate protein interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
1-Benzyl-4-ethoxypyrrolidin-3-amine is structurally similar to other pyrrolidine derivatives, such as 4-phenylpyrrolidine and 3-aminopyrrolidine. its unique combination of a benzyl group and an ethoxy group distinguishes it from these compounds. The presence of these functional groups can influence its reactivity and biological activity, making it a valuable compound in various applications.
Vergleich Mit ähnlichen Verbindungen
4-Phenylpyrrolidine
3-Aminopyrrolidine
4-Methylpyrrolidine
3-Ethoxypyrrolidine
This comprehensive overview provides a detailed understanding of 1-Benzyl-4-ethoxypyrrolidin-3-amine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C13H20N2O |
|---|---|
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
1-benzyl-4-ethoxypyrrolidin-3-amine |
InChI |
InChI=1S/C13H20N2O/c1-2-16-13-10-15(9-12(13)14)8-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10,14H2,1H3 |
InChI-Schlüssel |
YIWVMHCEGJARCH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1CN(CC1N)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]oxane](/img/structure/B15357836.png)
![3-Iodo-7-(2-methylpyridin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B15357839.png)
![2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)ethanol](/img/structure/B15357840.png)

